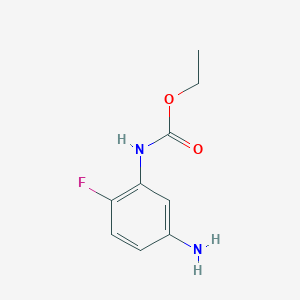
Ethyl 5-amino-2-fluorocarbanilate
Número de catálogo B8410746
Peso molecular: 198.19 g/mol
Clave InChI: PBSZTNGMISXGBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05416236
Procedure details


A mixture of 39.4 g (706 mmol) of iron powder and 75 ml of an aqueous solution of 5% acetic acid was heated to 80° C., and a mixed solution of 16.1 g (70.6 mmol) of ethyl 2-fluoro-5-nitrocarbanilate, 72 ml of acetic acid and 72 ml of ethyl acetate was slowly added dropwise to the mixture. After the reaction was continued for 3 hours, the insolubles were filtered out and washed with ethyl acetate. Thereafter the filtrate was distilled to remove the solvent, and the resultant product was dissolved in ethyl acetate and washed with saturated sodium hydrogencarbonate, water and saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 12.8 g of the objective product (yield: 91%) in the form of light yellow crystals.



[Compound]
Name
aqueous solution
Quantity
75 mL
Type
reactant
Reaction Step Two



Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.[F:5][C:6]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:7]=1[NH:8][C:9](=[O:13])[O:10][CH2:11][CH3:12]>[Fe].C(OCC)(=O)C>[NH2:18][C:15]1[CH:16]=[CH:17][C:6]([F:5])=[C:7]([CH:14]=1)[NH:8][C:9](=[O:13])[O:10][CH2:11][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(NC(OCC)=O)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
39.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insolubles were filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter the filtrate was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resultant product was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogencarbonate, water and saturated saline solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ethyl acetate was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product (crystals)
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude product was washed with diisopropyl ether
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(NC(OCC)=O)C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
